molecular formula C27H53NO2 B15177507 4-Ethyl-2-henicosyl-4,5-dihydrooxazole-4-methanol CAS No. 93841-69-1

4-Ethyl-2-henicosyl-4,5-dihydrooxazole-4-methanol

Cat. No.: B15177507
CAS No.: 93841-69-1
M. Wt: 423.7 g/mol
InChI Key: SHDGHDNPKUYOTR-UHFFFAOYSA-N
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Description

4-Ethyl-2-henicosyl-4,5-dihydrooxazole-4-methanol is a complex organic compound with the molecular formula C27H53NO2. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure. Oxazoles are known for their diverse biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-henicosyl-4,5-dihydrooxazole-4-methanol typically involves multi-step organic reactions. One common approach is the cyclization of a corresponding amino alcohol with a suitable carboxylic acid derivative under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-henicosyl-4,5-dihydrooxazole-4-methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the oxazole ring.

Scientific Research Applications

4-Ethyl-2-henicosyl-4,5-dihydrooxazole-4-methanol has several scientific research applications across different fields:

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

  • Industry: The compound is utilized in the development of new materials and chemical products with unique properties.

Mechanism of Action

The mechanism by which 4-ethyl-2-henicosyl-4,5-dihydrooxazole-4-methanol exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

4-Ethyl-2-henicosyl-4,5-dihydrooxazole-4-methanol is unique in its structure and properties compared to other oxazole derivatives. Some similar compounds include:

  • 2-Propyl-4,5-dihydrooxazole-4-methanol: This compound has a shorter alkyl chain and different substitution pattern on the oxazole ring.

  • 4-Methyl-2-hexadecyl-4,5-dihydrooxazole-4-methanol: This compound has a shorter alkyl chain and a different position of the methyl group.

  • 4-Ethyl-2-octadecyl-4,5-dihydrooxazole-4-methanol: This compound has a longer alkyl chain compared to the target compound.

These compounds share the oxazole core but differ in their alkyl chain length and substitution patterns, leading to variations in their chemical and biological properties.

Properties

CAS No.

93841-69-1

Molecular Formula

C27H53NO2

Molecular Weight

423.7 g/mol

IUPAC Name

(4-ethyl-2-henicosyl-5H-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C27H53NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-28-27(4-2,24-29)25-30-26/h29H,3-25H2,1-2H3

InChI Key

SHDGHDNPKUYOTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(CC)CO

Origin of Product

United States

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